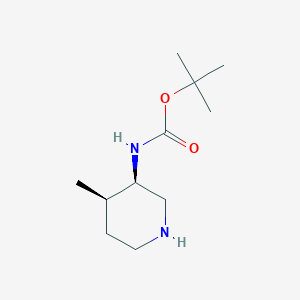

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged structure in the realm of medicinal chemistry. nih.govresearchgate.net Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Piperidine derivatives form the structural core of numerous approved drugs and are present in over twenty classes of pharmaceuticals. nih.govencyclopedia.pubresearchgate.net The versatility of the piperidine scaffold allows it to serve as a cornerstone in the design of agents targeting a broad spectrum of diseases. researchgate.net

The incorporation of a piperidine ring into a molecule can modulate its properties in several beneficial ways, including enhancing biological activity and selectivity, and improving pharmacokinetic profiles. thieme-connect.comthieme-connect.com Researchers have successfully developed piperidine-based compounds with a wide array of pharmacological activities. researchgate.netijnrd.org This diverse range of applications underscores the enduring importance of the piperidine framework in the development of new medicines. researchgate.net

| Pharmacological Action | Examples of Therapeutic Areas |

|---|---|

| Anticancer | Oncology encyclopedia.pubresearchgate.netnih.gov |

| Analgesic | Pain Management encyclopedia.pubijnrd.org |

| Antipsychotic | Psychiatry encyclopedia.pubijnrd.org |

| Antiviral | Infectious Diseases encyclopedia.pubijnrd.org |

| Antihypertensive | Cardiovascular Disease researchgate.netwisdomlib.org |

| Antimalarial | Infectious Diseases researchgate.netwisdomlib.org |

| Anti-diabetic | Metabolic Disorders ijnrd.org |

| Anti-Alzheimer | Neurology ijnrd.org |

Role of Chirality and Stereoisomerism in Pharmaceutical Efficacy and Safety

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images known as enantiomers, is a critical concept in pharmaceutical sciences. ijirset.comchiralpedia.comwikipedia.org Biological systems, such as enzymes and receptors, are inherently chiral, and thus they often interact differently with the distinct enantiomers of a chiral drug. chiralpedia.commdpi.comresearchfloor.org This stereoselectivity means that the two enantiomers of a single drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. ijirset.commdpi.comnih.govnih.gov

One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, possess a different activity, or even be responsible for adverse effects. pharmabiz.comwikipedia.org The infamous case of thalidomide, where one enantiomer was effective against morning sickness and the other was teratogenic, serves as a stark reminder of the profound importance of stereochemistry in drug safety. pharmabiz.comwikipedia.orgslideshare.net Consequently, regulatory agencies worldwide now require detailed studies on the chirality of new drug candidates. pharmabiz.com The development of single-enantiomer drugs, or enantiopure drugs, is a major focus in the pharmaceutical industry, aiming to create safer and more effective medicines with improved therapeutic indices. ijirset.comnih.govnih.govwikipedia.org

| Chiral Drug | Enantiomer 1 (Eutomer) | Enantiomer 2 (Distomer) |

|---|---|---|

| Ibuprofen | (S)-(+)-Ibuprofen is the active analgesic and anti-inflammatory agent. slideshare.net | (R)-(-)-Ibuprofen is inactive but is converted to the S-form in the body. slideshare.net |

| Ketamine | (S)-ketamine (Esketamine) is a more potent anesthetic and antidepressant. wikipedia.org | (R)-ketamine (Arketamine) has different properties and is less potent. wikipedia.org |

| Ethambutol | (S,S)-enantiomer possesses antitubercular activity. wikipedia.org | (R,R)-enantiomer can cause optic neuritis (blindness). wikipedia.org |

| L-Dopa | L-Dopa is an effective treatment for Parkinson's Disease. wikipedia.org | D-Dopa is considered to be toxic. wikipedia.org |

Identification of (3R,4R)-3-(Boc-amino)-4-methylpiperidine as a Chiral Building Block/Intermediate

This compound is a specific, stereochemically defined molecule that serves as a valuable chiral building block in organic synthesis. Its utility stems from the combination of its piperidine core, the defined stereochemistry at two adjacent chiral centers, and the presence of a chemically protected amine.

The structure features:

A piperidine ring , a desirable scaffold in medicinal chemistry.

Defined stereochemistry at positions 3 and 4, designated as (3R,4R). This fixed spatial arrangement of substituents is crucial for creating specific interactions with chiral biological targets.

A methyl group at the C4 position, which introduces a specific steric and electronic feature.

A Boc-protected amino group at the C3 position. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It renders the amine temporarily unreactive, allowing other parts of the molecule to be modified selectively. The Boc group can be removed under specific conditions later in a synthetic sequence to reveal the free amine for further functionalization.

The synthesis of (3R,4R)-N-Boc-3-amino-4-methylpiperidine has been described in the chemical literature, identifying it as a synthetic intermediate. google.com For example, one patented method involves a ring closure reaction followed by a hydrogenation reduction to establish the desired stereochemistry with high purity (de >99%, ee >99.5%). google.com Its role as an intermediate and building block is clear: chemists can utilize this pre-formed, stereochemically pure piperidine derivative to construct more complex target molecules, avoiding the need to build the chiral piperidine core from scratch, which can be a complex and lengthy process.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAAVGHNGCRJNY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181598 | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250275-22-0 | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250275-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3r,4r 3 Boc Amino 4 Methylpiperidine

Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine to ensure the desired biological activity and minimize off-target effects. Chemists have explored a variety of stereoselective strategies, which can be broadly categorized into chiral pool synthesis and asymmetric synthesis. These approaches leverage either naturally occurring chiral molecules or externally introduced chiral catalysts and reagents to dictate the formation of the desired stereoisomer.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy elegantly transfers the inherent chirality of the starting material to the target molecule, often through a series of well-established chemical transformations.

| Starting Material | Key Transformation Steps | Final Product (Analogue) | Overall Yield | Enantiomeric Excess |

| L-Malic Acid | 16-step synthesis | N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine | 26% | >98% |

Asymmetric Synthesis Techniques

Asymmetric synthesis introduces chirality during the reaction sequence through the use of chiral catalysts, reagents, or auxiliaries. These methods offer the flexibility of creating specific stereoisomers without relying on the availability of a suitable chiral starting material.

Enzymes are powerful biocatalysts that can facilitate highly selective transformations under mild conditions. In the synthesis of chiral piperidines, enzymatic kinetic resolution has been a valuable technique. This involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. For instance, lipases have been successfully employed in the kinetic resolution of piperidine (B6355638) derivatives through enzyme-catalyzed acylation. nih.gov

In a more direct approach, transaminases have been utilized for the asymmetric synthesis of (R)-3-aminopiperidine derivatives from corresponding ketones. A patent describes a method for producing (R)-N-Boc-3-aminopiperidine from N-Boc-3-piperidone using an ω-transaminase, achieving a high yield (85.7%) and excellent enantiomeric excess (99.3%). google.com While not the exact target molecule, this demonstrates the potential of biocatalysis in establishing the desired stereochemistry at the C3 position. These enzymatic methods offer a green and efficient alternative to traditional chemical resolutions. rsc.org

| Enzyme Class | Application | Substrate | Product | Yield | Enantiomeric Excess |

| Lipase (B570770) | Kinetic Resolution | Racemic piperidine derivatives | Enantioenriched piperidine | - | High |

| ω-Transaminase | Asymmetric Amination | N-Boc-3-piperidone | (R)-N-Boc-3-aminopiperidine | 85.7% | 99.3% |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective reactions. While specific applications of organocatalysis for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles of organocatalysis are highly relevant. For instance, asymmetric Michael additions and Mannich reactions, often catalyzed by proline derivatives or chiral phosphoric acids, are key strategies for constructing substituted piperidine rings with high stereocontrol. whiterose.ac.uknih.govsioc-journal.cn A patent details a ring-closure reaction of 2-butenal and N-PG-2-nitroethylamine catalyzed by a chiral organic molecule to form a (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine, which is a direct precursor to the desired piperidine. google.com This highlights the potential of organocatalysis in establishing the crucial stereocenters.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by the chiral environment created by a catalyst or auxiliary. In the context of this compound synthesis, this is crucial for establishing the cis-relationship between the amino and methyl groups.

A patented method describes a ring-closure reaction followed by hydrogenation to produce the target molecule. google.com The initial cyclization reaction between 2-butenal and a protected 2-nitroethylamine is catalyzed by a chiral catalyst, leading to the formation of a (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine. Subsequent hydrogenation reduces the nitro group and the double bond to yield (3R,4R)-N-PG-3-amino-4-methylpiperidine with high diastereomeric and enantiomeric excess (de >99%, ee >99.5%). google.com This process demonstrates effective asymmetric induction in the formation of the piperidine ring, directly leading to the desired stereochemistry. The choice of protecting group (PG), such as Boc or Cbz, and the hydrogenation catalyst (e.g., Pd/C or Raney-Ni) are critical parameters in this transformation. google.com

| Precursors | Key Reaction | Catalyst | Product | Diastereomeric Excess | Enantiomeric Excess |

| 2-Butenal, N-PG-2-nitroethylamine | Asymmetric [4+2] Cycloaddition | Chiral Organocatalyst | (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine | - | - |

| (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine | Hydrogenation | 5% Pd/C | (3R,4R)-N-Boc-3-amino-4-methylpiperidine | >99% | >99.5% |

Diastereoselective Synthesis Methods

Diastereoselective synthesis is crucial for producing 3,4-substituted piperidines like this compound with the correct spatial orientation of substituents. These methods are designed to favor the formation of one diastereomer over others, which is essential for achieving the desired biological activity. Strategies often involve substrate-controlled reactions, where the existing stereochemistry of a starting material dictates the outcome of subsequent transformations, or reagent-controlled reactions, which employ chiral catalysts or reagents to induce stereoselectivity. whiterose.ac.uk Chemo-enzymatic approaches, which combine chemical reactions with highly stereoselective biocatalytic steps, have also emerged as a powerful tool for accessing stereo-enriched piperidine scaffolds. researchgate.net

Establishing the precise cis relative stereochemistry between the amino group at C3 and the methyl group at C4 is a critical step in the synthesis of the target molecule. One effective strategy involves the diastereoselective reduction of a 3-alkyl-4-piperidone precursor. The reduction of an imine formed from such a piperidone can yield a mixture of cis and trans diastereomers, with the ratio often favoring the cis product. researchgate.net

Another advanced approach for ensuring a specific relative stereochemistry is through directed C-H functionalization. acs.org For instance, a palladium-catalyzed C(sp3)–H arylation at the C4 position of a piperidine ring can be directed by an aminoquinoline auxiliary placed at the C3 position. acs.org This methodology has been shown to selectively form the cis-product. acs.org While this example installs an aryl group, the underlying principle of using a C3 directing group to control the stereochemical outcome at C4 is a powerful concept for establishing the desired cis relationship. The stereochemistry can be unambiguously confirmed through techniques like 2D NOESY NMR and X-ray crystallography. acs.org

Regioselective ring-opening reactions of cyclic precursors are a highly effective method for constructing the 3,4-substituted piperidine core with defined stereochemistry. A notable example is the synthesis of cis-3-methyl-4-aminopiperidine derivatives through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine intermediate. researchgate.net In this reaction, a nucleophile, such as an azide (B81097), attacks one of the epoxide carbons. The reaction's regioselectivity, which determines whether the nucleophile attacks the C3 or C4 position, can be influenced by steric and electronic factors, as well as the choice of catalyst. researchgate.net The subsequent reduction of the introduced functional group (e.g., azide to amine) yields the desired 3,4-disubstituted piperidine. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide and the anti-periplanar geometry of the ring-opening reaction.

Another strategy involves the ring expansion of smaller heterocycles. For example, the activation of N-alkyl prolinols can lead to an aziridinium (B1262131) intermediate that reacts with a nucleophile to produce 3-substituted piperidines. researchgate.net This type of transformation relies on the regioselective attack of the nucleophile on the intermediate to achieve the desired piperidine scaffold over a competing pyrrolidine (B122466) product. researchgate.net

Convergent and Linear Synthesis Strategies

For example, a hypothetical five-step linear synthesis is illustrated in the table below. Optimizing the reaction conditions at each stage—such as solvent, temperature, and catalyst—is critical to maximizing the final product yield.

| Step | Reaction | Individual Yield (%) | Cumulative Yield (%) |

|---|---|---|---|

| 1 | A → B | 95 | 95.0 |

| 2 | B → C | 85 | 80.8 |

| 3 | C → D | 90 | 72.7 |

| 4 | D → E | 80 | 58.1 |

| 5 | E → F (Final Product) | 88 | 51.2 |

Another linear approach involves the catalytic hydrogenation of a substituted pyridine (B92270) precursor. For instance, t-butyl pyridine-3-ylcarbamate can be hydrogenated over a palladium on carbon catalyst to produce the corresponding piperidine derivative in good yield. chemicalbook.com

Protecting Group Chemistry in Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules, allowing chemists to selectively mask a reactive functional group while transformations are performed elsewhere in the molecule. organic-chemistry.org In the synthesis of this compound, the tert-butoxycarbonyl (Boc) group plays a crucial role in protecting the C3 amino group.

The Boc group is widely used due to its stability under a broad range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgnih.gov The key feature of the Boc group is its lability under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), which cleanly removes it to liberate the free amine. beilstein-journals.org

The choice of protecting group is strategic. In a synthesis that may require both acid- and base-labile groups, an orthogonal protection strategy is employed. For example, the piperidine nitrogen might be protected with a group that is removed under different conditions than the Boc group on the C3-amine. The Carboxybenzyl (Cbz) group, which is removed by catalytic hydrogenation, is often used for this purpose. chemicalbook.comgoogle.com This allows for the selective deprotection of one nitrogen atom in the presence of the other, enabling further specific functionalization. The table below compares common N-protecting groups used in piperidine synthesis.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) |

Application and Removal of Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its ease of removal under specific, mild acidic conditions. jk-sci.commasterorganicchemistry.com Its application is crucial in multi-step syntheses to prevent the nucleophilic amino group from participating in unintended side reactions. peptide.com

Application: The protection of the amino group in piperidine derivatives is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, in the presence of a base. jk-sci.com The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com A base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), is used to neutralize the protonated amine intermediate and drive the reaction to completion. jk-sci.com The reaction is often carried out in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). jk-sci.com The byproducts of this reaction are carbon dioxide and tert-butanol, which are volatile and easily removed. jk-sci.commasterorganicchemistry.com

Removal (Deprotection): The Boc group is characteristically labile in the presence of strong acids. masterorganicchemistry.com The most common method for its removal involves treatment with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). jk-sci.com The deprotection mechanism begins with the protonation of the carbamate's carbonyl oxygen by TFA. This is followed by the cleavage of the tert-butyl group as a stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. masterorganicchemistry.com Due to the generation of gaseous byproducts in both protection and deprotection steps, these reactions should not be performed in closed systems. jk-sci.com

| Process | Common Reagents | Typical Solvents | General Conditions |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DMAP (catalyst) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Reaction is stirred at temperatures ranging from 0°C to room temperature. |

| Deprotection | Trifluoroacetic acid (TFA), p-Toluenesulfonic Acid | Dichloromethane (DCM) | Performed under strong acidic conditions, often at room temperature. jk-sci.commasterorganicchemistry.com |

Alternative Amino Protecting Groups (e.g., Cbz)

The Cbz group is a carbamate, similar to Boc, but its removal conditions are fundamentally different. masterorganicchemistry.com It is stable to the acidic conditions used to cleave Boc groups and also to many basic conditions. masterorganicchemistry.com The primary method for Cbz group removal is catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This process typically involves reacting the Cbz-protected amine with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgmissouri.edu The reaction cleaves the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene (B28343) as a byproduct.

This orthogonality is demonstrated in a synthetic route for a derivative of (3R,4R)-3-amino-4-methylpiperidine, where the N-Cbz protected intermediate is synthesized via catalytic hydrogenation reduction of a precursor, yielding (3R,4R)-N-Cbz-3-amino-4-methylpiperidine with high stereochemical purity. google.com

| Protecting Group | Structure | Common Protection Reagent | Key Stability | Primary Deprotection Method |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | (CH₃)₃COCO- | Boc Anhydride (Boc₂O) | Stable to base and hydrogenolysis | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Cbz (Benzyloxycarbonyl) | C₆H₅CH₂OCO- | Benzyl Chloroformate (CbzCl) | Stable to acid and mild base | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.comorganic-chemistry.org |

Purification and Characterization of Stereoisomers

The synthesis of this compound results in a molecule with two chiral centers. Therefore, the control of stereochemistry is paramount, and the purification and characterization of the desired stereoisomer are critical steps to ensure the final product's purity. Purification methods aim to separate the target (3R,4R) diastereomer from other potential stereoisomers, such as (3S,4S), (3R,4S), and (3S,4R), as well as from any unreacted starting materials or byproducts. nih.gov

Column chromatography is a standard and effective technique for purifying intermediates and final products in such syntheses. nih.govnih.gov This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being moved by a mobile phase (a solvent or mixture of solvents). nih.gov By carefully selecting the solvent system (eluent), it is possible to isolate the desired stereoisomer with high purity. For instance, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used as eluents for the purification of piperidine derivatives. nih.gov

Once purified, characterization is essential to confirm the structure and stereochemistry of the compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to verify the chemical structure. To confirm the stereochemical configuration and purity, specialized analytical techniques are required.

Methods for Achieving High Enantiomeric Excess (ee) and Diastereomeric Excess (de)

Achieving high stereoselectivity is a primary goal in the synthesis of chiral molecules like this compound. High enantiomeric excess (ee) indicates a high proportion of one enantiomer over the other, while high diastereomeric excess (de) indicates a high proportion of one diastereomer over the others.

Synthetic strategies often rely on stereoselective reactions to establish the desired configuration at the chiral centers. A patented method for producing the title compound and its Cbz-analogue reports achieving both high de (>99%) and ee (>99.5%) through a catalytic hydrogenation reduction step. google.com This suggests that the use of a specific catalyst and reaction conditions can effectively control the stereochemical outcome of the reaction, leading to the preferential formation of the (3R,4R) isomer.

After synthesis and purification, it is crucial to quantify the ee and de of the final product. Several analytical methods are available for this purpose:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most common and reliable methods for determining enantiomeric excess. researchgate.net The technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times and appear as separate peaks in the chromatogram. The ratio of the areas of these peaks allows for the precise calculation of the ee.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can. nih.govresearchgate.net These reagents react with or form transient diastereomeric complexes with the enantiomers, which results in distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing for their quantification. nih.gov

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. researchgate.net | Quantitative determination of enantiomeric excess (ee). |

| NMR with Chiral Reagents | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinguishable NMR signals for each enantiomer. researchgate.net | Determination of ee by integrating the distinct signals. nih.gov |

| Column Chromatography | Separation of diastereomers based on differences in polarity and interaction with the stationary phase. nih.govnih.gov | Preparative purification to achieve high diastereomeric excess (de). |

Applications of 3r,4r 3 Boc Amino 4 Methylpiperidine As a Synthetic Intermediate

Precursor in the Synthesis of Optically Active Chiral Drugs

The 3-aminopiperidine moiety is a privileged structure frequently found in pharmaceutically active compounds. The defined stereochemistry at the 3 and 4 positions of (3R,4R)-3-(Boc-amino)-4-methylpiperidine is critical for ensuring the specific interactions with biological targets required for therapeutic efficacy. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective reactions, making it an ideal starting material for multi-step syntheses of chiral drugs.

Intermediates for Kinase Inhibitors

One of the most significant applications of the (3R,4R)-3-amino-4-methylpiperidine core is in the synthesis of Janus kinase (JAK) inhibitors. globethesis.comresearchgate.net These enzymes are central to signaling pathways that regulate cell growth, differentiation, and immune responses. Dysregulation of JAK activity is implicated in numerous inflammatory diseases and cancers.

Tofacitinib (formerly CP-690,550), a first-in-class oral JAK inhibitor, prominently features this piperidine (B6355638) scaffold. researchgate.netnewdrugapprovals.org The synthesis of Tofacitinib involves coupling the (3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidine core with a side chain. globethesis.com The specific (3R,4R) stereoconfiguration of the piperidine ring is essential for the drug's potent and selective inhibition of JAK1 and JAK3. researchgate.net Various synthetic routes have been developed to produce this key intermediate, often starting from precursors like 3-amino-4-methylpyridine (B17607) or 4-picoline, which are then elaborated to form the required chiral piperidine structure. mdpi.com

Building Blocks for Protease-Targeting Drugs

While direct synthesis of protease inhibitors using this compound is not extensively documented in the provided sources, the broader class of 3-aminopiperidine derivatives are recognized as valuable intermediates for such agents. google.com Proteases are enzymes that cleave peptide bonds in proteins and are critical targets in diseases ranging from viral infections to cancer. researchgate.net For instance, 3-aminopiperidine-based peptide analogues have been developed as inhibitors of bacterial cysteine proteases. google.com The structural rigidity and chiral nature of the piperidine scaffold can be used to mimic peptide backbones and orient functional groups for optimal binding to the active site of a protease.

Scaffold for Analgesic Agents

The 3,4-disubstituted piperidine framework is a well-established scaffold for potent opioid analgesics. Research into a series of 3-methyl-4-(N-phenyl amido)piperidines has demonstrated that the cis-diastereomer, which corresponds to the (3R,4R) relative stereochemistry, exhibits exceptionally high analgesic potency. nih.gov One analogue, cis-42, was found to be over 13,000 times more potent than morphine and 29 times more potent than fentanyl in preclinical studies. nih.gov This highlights the critical role of the stereochemistry of the 3-methyl and 4-amino substituents on the piperidine ring for achieving high efficacy. These findings underscore the potential of the this compound scaffold as a key starting material for a new generation of potent and short-acting opioid analgesics, which are valuable for surgical settings. nih.gov

Intermediates for Anti-Alzheimer's Disease Agents

Piperidine derivatives are actively being investigated as multifunctional agents for the treatment of Alzheimer's disease (AD). nih.gov The therapeutic strategy often involves designing molecules that can interact with multiple targets implicated in the disease, such as cholinesterases and beta-amyloid aggregation. While specific examples detailing the synthesis of AD drug candidates from this compound are not prominent, the general utility of the piperidine core in this field is well-established. For example, hybrids of 4-hydroxy-methylpiperidinyl-N-benzyl-acylarylhydrazone have been designed as multi-target directed ligands for AD. nih.gov The defined stereochemistry of the (3R,4R) scaffold could offer advantages in creating highly specific and effective neuroprotective agents.

Application in Immunosuppressants (e.g., CP-690550)

The role of this compound as an intermediate for immunosuppressants is best exemplified by its use in the synthesis of Tofacitinib (CP-690,550). Initially investigated for preventing organ transplant rejection, Tofacitinib is now approved for treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis. researchgate.netsamipubco.com Its mechanism of action is the inhibition of JAK3, a kinase crucial for the function of lymphocytes that mediate immune responses. The synthesis of Tofacitinib is a testament to the importance of this chiral building block, as the piperidine moiety constitutes a central part of the final drug structure, linking the pyrrolo[2,3-d]pyrimidine core to the propanenitrile side chain. mdpi.com The development of efficient and scalable synthetic routes to the (3R,4R)-N-benzyl-3-methylamino-4-methylpiperidine intermediate has been a major focus of process chemistry. globethesis.com

| Drug | Therapeutic Class | Target | Role of (3R,4R)-3-amino-4-methylpiperidine |

| Tofacitinib (CP-690,550) | Kinase Inhibitor, Immunosuppressant | Janus Kinase (JAK1, JAK3) | Forms the core chiral scaffold essential for binding and inhibitory activity. globethesis.com |

| Brifentanil (A-3331) | Opioid Analgesic | µ-opioid receptor | The cis-3-methyl-4-amido piperidine core is responsible for high analgesic potency. nih.gov |

Role in the Construction of Complex Bioactive Molecules

The preceding examples demonstrate that this compound is more than just an intermediate for a single drug; it is a versatile chiral building block for constructing a variety of complex bioactive molecules. redalyc.org The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations. The (3R,4R) stereoisomer, in particular, provides a rigid framework that can be functionalized at its three key positions—the ring nitrogen, the 3-amino group, and the 4-methyl group—to optimize interactions with diverse biological targets. The Boc-protecting group facilitates selective chemical transformations, enabling chemists to build molecular complexity in a controlled manner. This versatility makes it a cornerstone in the synthesis of targeted therapies.

Development of Libraries of Piperidine-Containing Compounds

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and biologically active natural products. nih.gov This prevalence has led to its classification as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Consequently, chemical intermediates like this compound are highly valued as starting points for the creation of compound libraries—large collections of related but structurally diverse molecules used for high-throughput screening in drug discovery. researchgate.net

The strategic value of this compound in library synthesis stems from its key structural features:

Defined Stereochemistry: The fixed (3R,4R) configuration allows for the synthesis of stereochemically pure final compounds, which is critical as different enantiomers or diastereomers of a drug can have vastly different biological activities.

Orthogonal Protection: The amine at the 3-position is protected by a tert-butoxycarbonyl (Boc) group, while the piperidine ring nitrogen can be derivatized separately. The Boc group can be removed under mild acidic conditions without affecting other parts of the molecule, revealing a primary amine. This amine serves as a key "handle" for diversification, allowing chemists to introduce a wide variety of substituents through reactions like amidation, alkylation, or sulfonylation.

Scaffold Rigidity: The piperidine ring provides a conformationally restrained core, which helps in presenting the appended functional groups in well-defined spatial orientations for interaction with biological targets.

The synthesis of compound libraries using this intermediate typically follows a divergent approach. The core scaffold is prepared, and then in the final steps, it is reacted with a large set of diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes for reductive amination) to rapidly generate a library of final products. This methodology allows for the systematic exploration of the chemical space around the 3-amino-4-methylpiperidine core to identify compounds with desired biological activity. nih.gov For instance, the core of (3R,4R)-3-amino-4-methylpiperidine is a foundational component of several approved drugs, highlighting its therapeutic relevance and motivating the synthesis of derivative libraries to discover new intellectual property and compounds with improved properties. researchgate.net

| Feature of Intermediate | Role in Library Synthesis | Example Reaction for Diversification |

| (3R,4R) Stereocenter | Ensures synthesis of single-isomer compounds, crucial for target selectivity. | Asymmetric synthesis maintains stereointegrity. |

| Boc-Protected Amine | Allows for selective deprotection and derivatization at the C3-amine. | Amide coupling with a library of carboxylic acids. |

| Piperidine Ring Nitrogen | Provides a second site for modification, increasing molecular diversity. | N-alkylation or acylation with various electrophiles. |

| Methyl Group at C4 | Provides a specific steric and electronic profile to the scaffold. | Influences binding orientation of library members. |

Utility in Agrochemical and Specialty Chemical Synthesis

The piperidine structural motif is not only prevalent in pharmaceuticals but also appears in various agrochemicals, including fungicides, herbicides, and insecticides. ccspublishing.org.cn The development of novel agrochemicals often relies on the structural optimization of known active compounds, a process where versatile building blocks play a key role. frontiersin.orgnih.gov Piperidine-containing compounds, for example, have been investigated for their herbicidal and plant growth regulatory activities. ccspublishing.org.cn

While this compound is a highly versatile chiral intermediate, its specific applications in the large-scale synthesis of commercial agrochemicals or specialty chemicals are not as extensively documented in scientific literature as its role in medicinal chemistry. The primary focus of research involving this specific intermediate has been on the synthesis of complex, high-value molecules for pharmaceutical applications, where the cost associated with a multi-step synthesis of a chiral building block is justifiable. google.com

Stereochemical Considerations in Drug Design and Development Utilizing Piperidine Scaffolds

Impact of Stereochemistry on Biological Activity and Receptor Binding

The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets, which are themselves chiral entities like proteins and nucleic acids. The specific stereoisomer of a chiral drug can determine its potency, selectivity, and even its mode of action. thieme-connect.commdpi.com In piperidine (B6355638) derivatives, the spatial arrangement of substituents dictates how the molecule fits into a receptor's binding pocket.

For a compound like (3R,4R)-3-(Boc-amino)-4-methylpiperidine, the cis relationship between the Boc-amino group at the C-3 position and the methyl group at the C-4 position creates a distinct topographical profile. This specific (3R,4R) configuration is crucial for precise interactions with target receptors. For instance, studies on structurally related 3,4-disubstituted piperidine derivatives have shown that different stereoisomers can exhibit vastly different affinities for their targets. A study on opioid kappa receptor ligands identified a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative as a highly potent and selective antagonist, highlighting the importance of the specific stereochemical arrangement for activity. nih.gov Similarly, the analgesic effects of another potent μ opioid receptor agonist were found to be dependent on the (3R,4S) configuration of its piperidine core. nih.gov

The biological activity of different stereoisomers can vary significantly. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even produce undesirable or toxic effects. mdpi.com This principle underscores the necessity of using stereochemically pure compounds in drug development. The interaction between a ligand and its receptor is often compared to a lock and key, where only one enantiomer (the key) fits correctly into the chiral binding site (the lock) to elicit the desired biological response. The defined stereochemistry of this compound makes it a valuable intermediate for synthesizing drugs that require a specific spatial orientation for optimal receptor binding and biological activity.

Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperidine derivatives, SAR studies explore how the nature, position, and stereochemistry of substituents on the piperidine ring affect pharmacological properties. researchgate.netnih.gov The biological properties of piperidines are highly dependent on the type and location of these substituents. researchgate.net

In the case of this compound, the key structural features are the Boc-amino group and the methyl group at the C-3 and C-4 positions, respectively.

The Boc-amino group: The tert-Butoxycarbonyl (Boc) protecting group is a bulky substituent that influences the molecule's conformation and can participate in hydrogen bonding interactions after deprotection to the primary amine. The position and orientation of this amino group are often critical for binding to target receptors.

The methyl group: The methyl group at the C-4 position adds steric bulk and lipophilicity. Its cis orientation relative to the amino group defines a specific molecular shape. SAR studies on various piperidine-containing drug candidates have shown that even small alkyl substituents can significantly impact potency and selectivity. ajchem-a.com For example, in a series of soluble epoxide hydrolase inhibitors, the placement and electronic character of substituents on the piperidine scaffold were critical for potency. nih.gov

The table below illustrates SAR principles from studies on various piperidine derivatives, demonstrating how substituent changes can affect biological activity.

| Piperidine Scaffold | Substituent Modification | Observed Impact on Biological Activity | Reference |

| N-benzyl piperidines | Introduction of a C(2)-trifluoromethyl group on the N-benzyl side chain | Acted as an allosteric modulator of the serotonin (B10506) transporter | nih.gov |

| 3-alkyl-2,6-diarylpiperidin-4-ol | Variation of the 3-methyl and 4-alkyl groups | Different stereoisomers showed varied antibacterial, antifungal, and anthelmintic activities | nih.gov |

| Piperidine-based sEH inhibitors | Placement of a polar hydroxyl group in the ortho position | Showed a clear negative effect on potency | nih.gov |

| GLP-1R agonists with a piperidine ring | Substituent at the 4-position of the piperidine ring | Resulted in poor GLP-1 potentiation | thieme-connect.com |

These examples underscore the intricate relationship between the structure of piperidine derivatives and their biological function, emphasizing the importance of the precise substitution pattern found in intermediates like this compound.

Conformational Analysis of Piperidine Ring Systems

For 3,4-disubstituted piperidines like this compound, the substituents' preferred orientation is governed by steric and electronic interactions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable. In the case of this compound, with a cis configuration, the lowest energy chair conformation would likely place the bulkier Boc-amino group in an equatorial position to minimize steric hindrance. The methyl group would consequently also be in an equatorial position.

However, the conformational equilibrium can be influenced by various factors, including the nature of the N-substituent and solvent effects. nih.govrsc.org For instance, protonation of the piperidine nitrogen can alter the conformational preferences of polar substituents at the C-4 position due to electrostatic interactions. nih.gov Computational methods, such as molecular mechanics calculations, are often employed to predict the most stable conformations and understand the energetic landscape of substituted piperidine rings. nih.gov A systematic synthesis and conformational analysis of 20 different regio- and diastereoisomers of methyl-substituted pipecolinates demonstrated how N-protecting groups (like Boc) could be used to control the conformation and facilitate the desired stereochemical outcomes during synthesis. rsc.orgnih.gov This conformational control is essential for designing and synthesizing piperidine-based drugs with specific three-dimensional structures required for potent and selective biological activity.

Diastereomeric and Enantiomeric Purity Requirements for Pharmaceutical Intermediates

In the development of single-isomer drugs, the stereochemical purity of all starting materials and intermediates is of utmost importance. nbinno.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the characterization and control of stereoisomers in drug products. Pharmaceutical intermediates, which are the building blocks for active pharmaceutical ingredients (APIs), must meet high purity standards to ensure the safety, efficacy, and quality of the final drug. nbinno.comnbinno.com

For a chiral intermediate like this compound, ensuring high diastereomeric and enantiomeric purity is critical. The presence of other stereoisomers (diastereomers or the enantiomer) as impurities can have significant consequences:

Different Pharmacological Profile: The impurity could have a different biological activity, potentially leading to off-target effects or antagonism of the desired activity.

Toxicity: In the worst-case scenario, the unwanted stereoisomer could be toxic.

Therefore, robust and stereoselective synthetic methods are required to produce intermediates like this compound with high stereochemical fidelity. nih.govnumberanalytics.com The development of such synthetic routes often involves asymmetric synthesis or chiral resolution techniques. rsc.org

Once synthesized, the diastereomeric and enantiomeric purity of the intermediate must be rigorously assessed using analytical techniques such as chiral chromatography (HPLC or GC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. libretexts.org The acceptable limits for stereoisomeric impurities are typically very low, often requiring purity levels exceeding 99%. This strict control over stereochemical purity throughout the manufacturing process is a non-negotiable aspect of modern pharmaceutical development, ensuring the consistency and safety of the final medicinal product. nbinno.comnbinno.com

Analytical Techniques for Stereochemical Purity Assessment Excluding Basic Compound Identification

Chromatographic Methods for Enantiomeric and Diastereomeric Separation

Chromatographic techniques are powerful tools for separating stereoisomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr). High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common methods, utilizing chiral stationary phases (CSPs) that interact differently with each stereoisomer.

For Boc-protected amino piperidines, which may lack a strong UV chromophore, a pre-column derivatization strategy can be employed. This involves reacting the piperidine (B6355638) with a UV-active agent to enhance detection sensitivity. nih.gov A representative method for a similar compound, piperidin-3-amine, involves derivatization with p-toluenesulfonyl chloride (PTSC) before analysis. nih.gov This approach introduces a chromophore, enabling UV detection and accurate quantification of the enantiomeric impurity. nih.gov

Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely successful for the separation of a broad range of chiral compounds, including amines. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for each stereoisomer.

Supercritical fluid chromatography (SFC) has emerged as a preferred technique for chiral separations in drug discovery due to its high speed, reduced solvent consumption, and high efficiency. gimitec.comfagg.be Generic screening protocols often use a set of complementary polysaccharide-based columns with alcohol modifiers (like methanol (B129727) or ethanol) in supercritical CO2 to quickly identify suitable separation conditions. researchgate.netfagg.be

Below are tables detailing exemplary chromatographic conditions applicable for the stereochemical purity assessment of (3R,4R)-3-(Boc-amino)-4-methylpiperidine and related structures.

Table 1: Exemplary Chiral HPLC Method (with Pre-column Derivatization)

| Parameter | Condition |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Derivatization Agent | p-Toluenesulfonyl chloride (PTSC) |

| Chiral Stationary Phase | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Analyte Example | Piperidin-3-amine |

| Reference | nih.gov |

Table 2: Exemplary Chiral SFC Screening Method

| Parameter | Condition |

|---|---|

| Technique | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phases | Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ |

| Mobile Phase | Supercritical CO₂ with Methanol or Ethanol modifier |

| Detection | UV |

| Application | High-throughput screening for chiral separations |

| Reference | researchgate.net |

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, X-ray crystallography)

While chromatography separates and quantifies stereoisomers, spectroscopic methods are essential for elucidating their three-dimensional structure and confirming the relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental tool for determining the relative stereochemistry (e.g., cis vs. trans) of diastereomers. whiterose.ac.uknih.gov In cyclic systems like piperidines, the spatial relationship between protons on adjacent carbon atoms is defined by the dihedral angle, which directly influences the magnitude of the scalar coupling constant (³J). blogspot.com For a piperidine ring in a stable chair conformation, the coupling constant between two vicinal protons in an axial-axial orientation is typically large (³Jₐₐ ≈ 10–13 Hz), whereas axial-equatorial and equatorial-equatorial couplings are smaller (³Jₐₑ ≈ 2–5 Hz, ³Jₑₑ ≈ 2–5 Hz). blogspot.comyoutube.com By analyzing the coupling patterns and J values of the protons at C3 and C4, the relative cis or trans configuration of the substituents can be assigned. For the (3R,4R) isomer, a trans relationship exists between the Boc-amino and methyl groups. This would be expected to result in characteristic coupling constants for the C3 and C4 protons, depending on their preferred axial or equatorial orientation in the dominant chair conformation. nih.gov The diastereomeric ratio of a mixture can also be determined from the integration of distinct signals in the ¹H NMR spectrum. whiterose.ac.ukrsc.orgacs.org

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of stereochemistry. researchgate.net This technique maps the electron density of a crystalline solid to generate a precise three-dimensional model of the molecule, unambiguously establishing both the relative and absolute configuration of all stereocenters. chemrxiv.org The analysis of a suitable crystal of a chiral piperidine derivative, such as this compound or a closely related intermediate, can provide unequivocal proof of its solid-state conformation and absolute stereochemistry. rsc.orgresearchgate.net This method is considered the "gold standard" for structural elucidation, and the resulting structural data can be used to calibrate and validate the assignments made by other techniques like NMR. researchgate.net

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

Key areas for development include:

Catalytic Asymmetric Hydrogenation: Moving beyond traditional stoichiometric reagents, research into novel chiral catalysts for the asymmetric hydrogenation of pyridine (B92270) or tetrahydropyridine (B1245486) precursors could provide a more direct and atom-economical route to the desired (3R,4R) stereochemistry. nih.gov

C-H Functionalization: Leveraging advances in C-H activation and functionalization could enable the direct introduction of the methyl and amino groups onto a simpler piperidine (B6355638) precursor. An enantioselective, radical-mediated δ C-H functionalization approach, for instance, could form the piperidine ring from an acyclic amine, installing the required stereocenters with high precision. nih.gov

Flow Chemistry: The adoption of continuous flow manufacturing processes can offer improved safety, consistency, and scalability. Developing a robust flow synthesis for (3R,4R)-3-(Boc-amino)-4-methylpiperidine would represent a significant manufacturing advancement.

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations, such as intramolecular aza-Michael reactions, can avoid the costs and toxicity associated with metal catalysts. rsc.org Research into organocatalytic desymmetrization processes could yield highly enantiomerically enriched piperidine derivatives. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Challenges |

|---|---|---|

| Asymmetric Hydrogenation | High atom economy, potential for high stereoselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| C-H Functionalization | Reduces pre-functionalization steps, highly innovative. | Achieving high regio- and stereoselectivity on the piperidine ring. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs, optimization of flow parameters. |

| Organocatalysis | Lower toxicity, readily available catalysts, milder conditions. | Catalyst loading, achieving high diastereoselectivity. |

Exploration of Novel Biocatalytic Pathways

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing exceptional selectivity under mild conditions. nih.gov The application of enzymes to produce chiral piperidines like this compound is a burgeoning field with immense potential.

Future research avenues include:

Enzyme Screening and Engineering: Identifying and engineering enzymes such as ω-transaminases (ω-TA), imine reductases (IREDs), and amine oxidases that can act on piperidine precursors with high regio- and stereoselectivity is a primary goal. researchgate.net Combining these enzymes in one-pot cascade reactions can streamline the synthesis from simple starting materials. researchgate.net

Whole-Cell Biotransformation: Developing engineered microbial hosts (e.g., Corynebacterium glutamicum) that can perform the entire synthetic sequence in vivo would create a self-sufficient and cost-effective production system. researchgate.net

Immobilized Enzymes: The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), can facilitate catalyst reuse, enhance stability, and simplify product purification, making the process more economically viable for industrial-scale production. rsc.org A chemo-enzymatic approach, combining chemical synthesis with a key biocatalytic step, can harness the advantages of both disciplines to create efficient pathways to complex chiral molecules. nih.gov

Expansion of Applications in Emerging Therapeutic Areas

The substituted 3-amino-4-methylpiperidine scaffold is a privileged structure in drug discovery. While its utility is established, future research will focus on applying this building block to novel and challenging therapeutic targets.

Potential emerging applications include:

Targeted Protein Degraders (PROTACs): The piperidine scaffold can serve as a versatile linker or ligand component in the design of PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Neurological Disorders: Given the prevalence of piperidine-containing compounds in treatments for neurological conditions, this specific chiral structure could be explored for its potential in developing next-generation therapies for Alzheimer's disease, Parkinson's disease, or various psychiatric disorders.

Oncology: The development of highly selective kinase inhibitors and other anti-cancer agents often relies on rigid, stereochemically defined scaffolds to achieve potency and minimize off-target effects. The (3R,4R) configuration could be crucial for optimizing binding to specific oncogenic targets. For example, piperidine derivatives have been investigated for their potential as mu-opioid receptor inhibitors for pain management in cancer patients. researchgate.net

Antiviral and Antibacterial Agents: The search for new antimicrobial agents is a global health priority. The unique three-dimensional structure of this compound could be exploited to design novel inhibitors of viral or bacterial enzymes that are resistant to current therapies.

Advanced Computational Modeling for Stereoselective Synthesis Design

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. For a molecule with multiple stereocenters like this compound, computational modeling can significantly accelerate the development of stereoselective synthetic routes.

Future research opportunities in this area involve:

Predictive Catalyst Design: Using quantum mechanical methods to model reaction transition states and intermediates can help in the rational design of new catalysts (both organometallic and enzymatic) that favor the formation of the desired (3R,4R) diastereomer. emich.eduemich.edu This allows for the in silico screening of potential catalysts before committing to laborious and expensive experimental work. emich.edu

Reaction Pathway Elucidation: Computational analysis can delineate the complete energy profiles of complex reaction pathways. emich.edu This understanding is crucial for identifying the rate-determining steps and the origins of stereoselectivity, enabling chemists to rationally select reaction conditions (e.g., solvent, temperature, additives) to optimize the yield of the target isomer. emich.edu

Substrate Scope Prediction: Machine learning models trained on existing reaction data can predict the outcome of reactions with new substrates, accelerating the exploration of derivatives of the core piperidine structure for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Key Computational Approaches

| Computational Method | Application in Synthesis Design | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of catalytic cycles. | Prediction of enantioselectivity, catalyst optimization. |

| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions. | Guiding enzyme engineering for improved activity/selectivity. |

| Machine Learning (ML) | Predicting reaction outcomes based on training data. | Rapid screening of reaction conditions and substrates. |

Q & A

Q. Table 1: Key Intermediates in this compound Synthesis

Q. Table 2: Troubleshooting Common Synthesis Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.